molecular formula C5H4BrClN2O2 B1374800 3-Bromo-4-nitropyridine hydrochloride CAS No. 1416354-31-8

3-Bromo-4-nitropyridine hydrochloride

Cat. No. B1374800
CAS RN: 1416354-31-8
M. Wt: 239.45 g/mol
InChI Key: NFRLEIBYTXHYKN-UHFFFAOYSA-N
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Description

3-Bromo-4-nitropyridine hydrochloride is a chemical compound with the molecular formula C5H4BrClN2O2 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 239.454 Da and the monoisotopic mass is 237.914459 Da .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

This compound has a physical form of a pale-yellow to yellow-brown solid . It has a molecular weight of 202.99 . The storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Nucleophilic Substitution Reactions

  • Nitro-Group Migration: Yao, Blake, and Yang (2005) discovered that the reaction of 3-bromo-4-nitropyridine with amine produces unexpected nitro-group migration products, leading to three products instead of the expected two. This finding is significant for understanding rearrangement mechanisms in organic synthesis (Yao, Blake, & Yang, 2005).

Heterocyclic Compound Synthesis

  • Azaphenoxazine Derivatives: Takahashi and Yoneda (1958) demonstrated the use of 3-bromo-4-nitropyridine in the synthesis of complex heterocyclic compounds like azaphenoxazines, which are important in various chemical syntheses (Takahashi & Yoneda, 1958).

Intermolecular Interactions and Crystal Structure

  • Attractive Intermolecular Interaction: Hanuza et al. (1997) studied the crystal packing of 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide, closely related to 3-Bromo-4-nitropyridine, revealing significant insights into hydrogen bonding and intermolecular interactions (Hanuza et al., 1997).

Computational and Spectroscopic Analysis

  • Molecular Dynamics and Spectroscopy: Arulaabaranam et al. (2021) conducted computational calculations and spectroscopic analysis on a closely related compound, 5-bromo-3-nitropyridine-2-carbonitrile, offering valuable insights into molecular structure and reactivity which can be extrapolated to 3-Bromo-4-nitropyridine hydrochloride (Arulaabaranam et al., 2021).

Reactivity and Solvent Influence

  • Solvent Effect on Reactivity: Hertog and Jouwersma (1953) explored how the solvent polarity affects the reactivity of nitropyridines, including compounds similar to 3-Bromo-4-nitropyridine, emphasizing the role of solvents in synthesis processes (Hertog & Jouwersma, 1953).

Safety and Hazards

The safety information for 3-Bromo-4-nitropyridine hydrochloride includes several hazard statements such as H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of other compounds . Therefore, its primary targets could be the molecules it reacts with during these synthesis processes.

Mode of Action

It is known to participate in suzuki–miyaura coupling reactions . In these reactions, 3-Bromo-4-nitropyridine hydrochloride could undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond .

Biochemical Pathways

As a participant in suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific molecules being synthesized.

Result of Action

As a participant in suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-nitropyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . These interactions are crucial for its application in organic synthesis and pharmaceutical development. The compound’s ability to undergo nitration and form 3-(3’-nitro)pyridine further highlights its versatility in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can cause respiratory tract irritation, skin irritation, and serious eye irritation . These effects are indicative of its impact on cellular processes and highlight the need for careful handling and usage in laboratory settings.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with nucleophilic reagents at the β-position of 3-Bromo-4-nitropyridine N-oxides results in the formation of various substituted pyridine derivatives

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. The compound’s effects on cellular function can change over time, with long-term exposure potentially leading to adverse effects. Studies have shown that the compound’s stability is influenced by factors such as temperature and pH, which can affect its degradation rate and overall efficacy . Understanding these temporal effects is crucial for optimizing its use in research and development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. For instance, acute toxicity studies have shown that the compound can cause harm if swallowed, leading to symptoms such as respiratory tract irritation and skin irritation . These findings underscore the importance of determining the appropriate dosage for safe and effective use in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, the compound undergoes nitration to form 3-(3’-nitro)pyridine, which can further participate in biochemical reactions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that the compound can accumulate in specific tissues, leading to localized effects . Understanding these transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound’s interaction with nucleophilic reagents can lead to its localization in specific subcellular regions, affecting its overall activity . Understanding these localization mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.

properties

IUPAC Name

3-bromo-4-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2.ClH/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRLEIBYTXHYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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